One of the primary uses of NBA is for crosslinking proteins. NBA is a bifunctional molecule, meaning it has two reactive groups. One end of the molecule, the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines (present in the side chains of lysine residues) on proteins. The other end, the bromoacetate group, can alkylate thiol groups (present in cysteine residues) on proteins. This dual reactivity allows NBA to form covalent linkages between proteins, either directly or through a spacer arm introduced by the molecule, depending on the target functional groups. By strategically crosslinking proteins, researchers can gain insights into protein-protein interactions, study protein assemblies, and investigate protein dynamics [1].
Here's a source for further reading on protein crosslinking with N-Succinimidyl bromoacetate: A gentle introduction to protein crosslinking:
N-Succinimidyl bromoacetate is a chemical compound with the molecular formula C₆H₆BrNO₄. It is a heterobifunctional crosslinking reagent commonly used in bioconjugation and protein chemistry. This compound features a succinimide moiety, which is known for its ability to react with amine groups, and a bromoacetate group, which can react with thiol groups. The unique structure allows it to facilitate the formation of stable linkages between biomolecules, making it a valuable tool in various biochemical applications.
NHS-BrAc acts as a bifunctional crosslinker. The NHS ester specifically targets primary amines (mainly lysine residues) in proteins. This reaction forms a stable amide bond between the biomolecule and NHS-BrAc. Subsequently, the bromoacetate group reacts with thiol groups (primarily in cysteine residues) of another biomolecule, creating a covalent crosslink between the two biomolecules. This crosslinking allows researchers to study protein-protein interactions, protein-drug conjugates, and immobilize enzymes on surfaces for various applications [].
NHS-BrAc is a potential irritant and can cause eye and skin irritation. It is also suspected to be a mutagen. Here are some safety precautions to consider:
N-Succinimidyl bromoacetate exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. Its primary applications include:
The synthesis of N-succinimidyl bromoacetate typically involves the following steps:
N-Succinimidyl bromoacetate has diverse applications in biochemistry and molecular biology:
Studies on N-succinimidyl bromoacetate interactions focus on its reactivity with various biomolecules:
These interactions are fundamental for understanding its role in bioconjugation chemistry and its applications in immunology and diagnostics.
Several compounds exhibit similar reactivity profiles or applications as N-succinimidyl bromoacetate. Below is a comparison highlighting their uniqueness:
Compound Name | Functional Groups | Primary Use | Unique Feature |
---|---|---|---|
N-Hydroxysuccinimide | Succinimide | Protein labeling | Reacts selectively with amines |
N-Succinimidyl 4-(p-maleimidophenyl)butyric acid | Succinimide & Maleimide | Crosslinking proteins | Forms stable thioether bonds |
Bromoacetic acid | Bromoacetate | Alkylation reactions | More reactive than N-succinimidyl bromoacetate |
N-Bromosuccinimide | Succinimide & Bromine | Radical bromination | Used primarily for bromination reactions |
N-succinimidyl bromoacetate stands out due to its dual functionality, allowing it to link both amine and thiol groups effectively, making it particularly versatile for bioconjugation purposes.
The molecular formula C₆H₆BrNO₄ corresponds to a molecular weight of 236.02 g/mol. Structurally, SBA comprises:
N-Succinimidyl bromoacetate possesses the molecular formula C₆H₆BrNO₄ with a molecular weight of 236.02 g/mol [1] [2]. The compound bears the Chemical Abstracts Service registry number 42014-51-7 and is systematically named according to IUPAC nomenclature as (2,5-dioxopyrrolidin-1-yl) 2-bromoacetate [1] [3]. The molecular structure can be represented by the SMILES notation C1CC(=O)N(C1=O)OC(=O)CBr, which describes the connectivity of atoms within the molecule [1] [4].
The molecular architecture of N-Succinimidyl bromoacetate consists of two primary structural domains connected through an ester linkage. The first component is the N-hydroxysuccinimide (NHS) ester moiety, which forms a five-membered heterocyclic ring structure. This succinimide ring contains two carbonyl groups positioned at the 2,5-positions relative to the nitrogen atom, creating a symmetrical arrangement that contributes to the compound's reactivity profile [5] [6]. The second structural element is the bromoacetate group, which provides the haloacetyl functionality essential for sulfhydryl reactivity [7] [8].
The ester bond connecting these two functional domains serves as a critical structural feature that enables the compound's heterobifunctional crosslinking capabilities. This linkage allows the molecule to maintain two distinct reactive sites while providing sufficient spatial separation for effective protein modification reactions [9] [10].
N-Succinimidyl bromoacetate belongs to the broader class of N-hydroxysuccinimide esters, which are characterized by the presence of the NHS ester functional group [7] [11]. This classification places the compound within a well-established family of amine-reactive reagents that have found widespread application in bioconjugation chemistry [11] [5].
The N-hydroxysuccinimide ester portion of the molecule confers primary amine reactivity under physiological conditions. NHS esters represent activated carboxylic acid derivatives that readily undergo nucleophilic attack by primary amines, resulting in the formation of stable amide bonds [11] [5]. This reactivity occurs optimally at slightly alkaline pH values ranging from 8.3 to 8.5, where the amino groups exist in their nucleophilic, unprotonated form [11].
The NHS ester group exhibits enhanced reactivity compared to standard carboxylic acids due to the electron-withdrawing nature of the N-hydroxysuccinimide leaving group [5]. Upon reaction with primary amines, the NHS moiety is displaced, releasing N-hydroxysuccinimide as a byproduct that can be readily removed through dialysis or desalting procedures [8].
The bromoacetate component provides sulfhydryl reactivity, classifying the compound as a haloacetyl crosslinker [8]. Haloacetyl groups, including both iodoacetyl and bromoacetyl variants, react specifically with sulfhydryl groups under physiological to alkaline conditions (pH 7.2 to 9.0) [8]. This reaction proceeds through nucleophilic substitution, resulting in the formation of stable thioether linkages between the crosslinker and cysteine residues in proteins [9] [12].
N-Succinimidyl bromoacetate is classified as a heterobifunctional crosslinking reagent, distinguishing it from homobifunctional crosslinkers that contain identical reactive groups at both termini [9] [8] [13]. Heterobifunctional crosslinkers possess different reactive groups at each end, enabling selective and sequential conjugation reactions that minimize undesirable polymerization and self-conjugation [8] [14].
The heterobifunctional nature of N-Succinimidyl bromoacetate allows for controlled two-step conjugation procedures [12] [8]. In typical applications, the NHS ester group is reacted first with primary amine-containing molecules, taking advantage of its greater lability in aqueous solution [8]. Following removal of excess unreacted crosslinker, the bromoacetyl-modified first molecule can be conjugated to sulfhydryl-containing compounds through the more stable haloacetyl group [9] [12].
This sequential reaction capability provides significant advantages over homobifunctional crosslinkers by reducing the formation of unwanted intermolecular crosslinks and polymeric products [8] [14]. The heterobifunctional design enables precise control over conjugation stoichiometry and reaction conditions [9].
From a broader organic chemistry perspective, N-Succinimidyl bromoacetate belongs to the class of N-substituted succinimides, which are five-membered heterocyclic compounds containing nitrogen [15] [16]. The succinimide core structure represents a cyclic imide formed by the condensation of succinic anhydride with hydroxylamine derivatives [5].
The compound also falls within the category of activated esters, specifically representing a subclass of carboxylic acid derivatives designed for enhanced reactivity toward nucleophiles [11] [5]. This classification reflects the fundamental chemical strategy of converting relatively unreactive carboxylic acids into more electrophilic species capable of facile amide bond formation [11].
N-Succinimidyl bromoacetate is characterized by an exceptionally short spacer arm length of 1.5 Angstroms [9] [12]. This minimal distance between reactive sites represents one of the shortest linkages available among amine and sulfhydryl reactive crosslinking reagents [9]. The short spacer arm length has important implications for the three-dimensional structure of conjugated products, as it constrains the maximum distance between linked functional groups [9].
The compact molecular architecture results from the direct ester linkage between the NHS group and the bromoacetate moiety, with no intervening alkyl or aromatic spacer elements [1]. This design minimizes steric hindrance while maximizing the proximity of conjugated molecules, making the compound particularly suitable for applications requiring tight molecular associations [9].
N-Succinimidyl bromoacetate is classified as a non-cleavable crosslinking reagent [9] [12]. This designation indicates that the bonds formed during conjugation reactions are stable under typical physiological conditions and cannot be readily reversed through mild chemical treatments [9]. The non-cleavable nature results from the formation of stable amide and thioether linkages, both of which resist hydrolysis under normal biological conditions [9] [12].
The permanent nature of the crosslinks formed by N-Succinimidyl bromoacetate contrasts with cleavable crosslinkers that incorporate disulfide bonds or other labile linkages designed for controlled release applications [8]. The stability of the conjugated products makes this compound particularly valuable for applications requiring long-term stability of protein conjugates [9].
Data Table 1: Molecular Identification Parameters
Property | Value | Reference |
---|---|---|
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | [1] [3] |
Molecular Formula | C₆H₆BrNO₄ | [1] [2] |
Molecular Weight (g/mol) | 236.02 | [1] [2] |
CAS Registry Number | 42014-51-7 | [1] [2] |
PubChem CID | 3565210 | [1] [3] |
MDL Number | MFCD00058571 | [1] [4] |
InChI Key | NKUZQMZWTZAPSN-UHFFFAOYSA-N | [1] [3] |
SMILES Notation | C1CC(=O)N(C1=O)OC(=O)CBr | [1] [4] |
Data Table 2: Functional Group Classification
Classification Category | Description | Reference |
---|---|---|
Primary Functional Group | N-Hydroxysuccinimide ester | [7] [11] |
Secondary Functional Group | Bromoacetate (haloacetyl) | [7] [8] |
Crosslinker Type | Heterobifunctional | [9] [8] |
Reactive Targets | Primary amines and sulfhydryl groups | [9] [12] |
Spacer Arm Length | 1.5 Angstroms | [9] [12] |
Cleavability | Non-cleavable | [9] [12] |
Structural Class | N-Substituted succinimide | [15] [16] |
Data Table 3: Chemical Reactivity Profile
Reactive Group | Target Functionality | pH Range | Bond Type Formed | Reference |
---|---|---|---|---|
NHS Ester | Primary amines | 8.3-8.5 | Amide bond | [11] [8] |
Bromoacetyl | Sulfhydryl groups | 7.2-9.0 | Thioether bond | [9] [8] |
Irritant